molecular formula C15H15ClN2O3 B3113431 methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate CAS No. 1955474-41-5

methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate

Cat. No. B3113431
CAS RN: 1955474-41-5
M. Wt: 306.74
InChI Key: CZYDHLJERNCTMG-ZDUSSCGKSA-N
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Description

Methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Comprehensive Review of α-Carboline Alkaloids

α-Carbolines, structurally related to the given compound, are highlighted for their significant medicinal potential due to diverse bioactivities. These compounds, including their derivatives, have been explored for antitumor, anti-microbial, anti-Alzheimer’s disease, anti-atherosclerosis, and antioxidant activities. This comprehensive review sheds light on the natural products, updated synthesis methods, and biological activities of α-carbolines, emphasizing their significance in medicinal chemistry and encouraging further exploration (Li et al., 2022).

Levulinic Acid in Drug Synthesis

Levulinic acid, derived from biomass, presents a versatile precursor in synthesizing various value-added chemicals, including those with medicinal properties. Its dual functional groups make it a unique and flexible candidate in drug synthesis, lowering costs and simplifying synthesis steps. The review discusses its application in cancer treatment and medical materials, underscoring its potential in medicine (Zhang et al., 2021).

Boron-Containing Chlorins and Tetraazaporphyrins

Boron-containing chlorins and phthalocyanines, through a review of synthesis and biological properties, reveal the potential of such boronated derivatives in cellular uptake and moderate toxicity. These compounds, including modifications like pyropheophorbide A derivatives, exhibit localization probably in mitochondria, suggesting their applicability in medicinal chemistry for therapeutic purposes (Ratajski et al., 2006).

Indole Synthesis and Classification

Indole synthesis, involving compounds structurally related to the query chemical, is crucial in organic chemistry, given indole's broad application range, including pharmaceuticals. A review outlines a classification of indole syntheses, providing a framework for understanding and developing new methods for indole construction, which is pivotal for advancing drug discovery and synthesis (Taber & Tirunahari, 2011).

properties

IUPAC Name

methyl (3S)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-21-15(20)13-6-10-9-4-2-3-5-11(9)17-12(10)8-18(13)14(19)7-16/h2-5,13,17H,6-8H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYDHLJERNCTMG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(CN1C(=O)CCl)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=C(CN1C(=O)CCl)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate
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methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate
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methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate
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methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate
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methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate

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